Ethyl 2-[(3-hydroxyphenyl)methylidene]-3-oxobutanoate
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Overview
Description
Ethyl 2-[(3-hydroxyphenyl)methylidene]-3-oxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a hydroxyphenyl group attached to a butanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(3-hydroxyphenyl)methylidene]-3-oxobutanoate typically involves the condensation reaction between ethyl acetoacetate and 3-hydroxybenzaldehyde. The reaction is catalyzed by a base, such as sodium ethoxide, and is carried out under reflux conditions. The reaction proceeds as follows:
- Dissolve ethyl acetoacetate and 3-hydroxybenzaldehyde in ethanol.
- Add a catalytic amount of sodium ethoxide to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and neutralize it with dilute hydrochloric acid.
- Extract the product with an organic solvent, such as diethyl ether.
- Purify the product by recrystallization from ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to maximize yield and minimize by-products. The purification process may involve additional steps, such as column chromatography, to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(3-hydroxyphenyl)methylidene]-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of amide or thioester derivatives.
Scientific Research Applications
Ethyl 2-[(3-hydroxyphenyl)methylidene]-3-oxobutanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-[(3-hydroxyphenyl)methylidene]-3-oxobutanoate involves its interaction with various molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity to biological targets. The ester group can undergo hydrolysis to release active metabolites that exert biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Ethyl 2-[(3-hydroxyphenyl)methylidene]-3-oxobutanoate can be compared with other similar compounds, such as:
Ethyl 2-[(2-hydroxyphenyl)methylidene]-3-oxobutanoate: Similar structure but with the hydroxy group in the ortho position.
Ethyl 2-[(4-hydroxyphenyl)methylidene]-3-oxobutanoate: Similar structure but with the hydroxy group in the para position.
Ethyl 2-[(3-methoxyphenyl)methylidene]-3-oxobutanoate: Similar structure but with a methoxy group instead of a hydroxy group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
ethyl 2-[(3-hydroxyphenyl)methylidene]-3-oxobutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c1-3-17-13(16)12(9(2)14)8-10-5-4-6-11(15)7-10/h4-8,15H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPAJHXYLMDXVRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC(=CC=C1)O)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50708908 |
Source
|
Record name | Ethyl 2-[(3-hydroxyphenyl)methylidene]-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50708908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51985-14-9 |
Source
|
Record name | Ethyl 2-[(3-hydroxyphenyl)methylidene]-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50708908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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